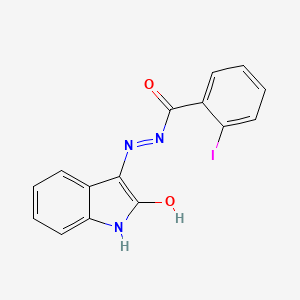

2-iodo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-iodo-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry

Preparation Methods

The synthesis of 2-iodo-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide typically involves the reaction of 2-iodobenzohydrazide with 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

2-iodo-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of indole compounds, including 2-iodo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, exhibit potent antimicrobial properties.

Case Study: Antimicrobial Screening

A study evaluated the antimicrobial activity of synthesized indole derivatives against various bacterial strains. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) in the low micromolar range, demonstrating significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| N1 | 1.27 | Bacillus subtilis |

| N8 | 1.43 | Escherichia coli |

| N22 | 2.60 | Klebsiella pneumoniae |

These findings suggest that modifications to the indole structure can enhance antimicrobial efficacy, potentially leading to the development of new antibiotics.

Anticancer Potential

Indole derivatives have also been investigated for their anticancer properties. The unique structure of this compound positions it as a promising candidate for cancer therapy.

Case Study: Anticancer Activity

In vitro studies have demonstrated that certain indole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported IC50 values indicating potent activity against human colorectal carcinoma cells (HCT116).

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

| Standard | 9.99 | 5-FU (5-Fluorouracil) |

The results indicate that some derivatives are more effective than established chemotherapeutic agents, highlighting the potential for further development as anticancer drugs.

Multi-Kinase Inhibitors

Recent studies have explored the role of indole derivatives as multi-kinase inhibitors, which are critical in cancer treatment due to their ability to target multiple signaling pathways involved in tumor growth.

Case Study: Kinase Inhibition

A study focusing on hybrid compounds containing indole structures demonstrated effective inhibition of various kinases involved in cancer progression. The presence of the indole moiety was crucial for enhancing inhibitory activity.

Mechanism of Action

The mechanism of action of 2-iodo-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide involves its interaction with cellular targets leading to apoptosis. The compound induces apoptosis by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases. This cascade ultimately results in programmed cell death .

Comparison with Similar Compounds

2-iodo-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide can be compared with other indole derivatives such as:

4-{[(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide: This compound also exhibits significant biological activities and is studied for its potential therapeutic applications.

2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acid esters: These compounds are known for their reactions with various nucleophiles and their potential use in medicinal chemistry.

The uniqueness of 2-iodo-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide lies in its specific structural features and its ability to undergo diverse chemical reactions, making it a valuable compound for research and development in various scientific fields.

Biological Activity

2-Iodo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is a compound derived from the indole scaffold, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12N4O2I, with a molecular weight of approximately 396.19 g/mol. The compound features an indole-derived hydrazone structure, which is significant for its biological activity.

Anticancer Activity

Research indicates that derivatives of 2-oxo-1,2-dihydro-3H-indol-3-ylidene exhibit potent anti-proliferative effects against various cancer cell lines. The following table summarizes the anticancer activity of selected derivatives:

| Compound | Cell Lines Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 8c | HCT116, MDA-MB-231 | 5.0 | Induces apoptosis via ROS and TrxR inhibition |

| 11h | SK-BR-3, Ovcar-3 | 4.5 | Enhances Bax and cleaved-caspase 3 levels |

| 8d | HL-60, Saos-2 | 6.0 | Triggers mitochondrial dysfunction leading to cell death |

Case Studies

- Mechanistic Study : A study by Zhang et al. (2016) demonstrated that compound 8c significantly increased reactive oxygen species (ROS) levels in HCT116 cells by inhibiting thioredoxin reductase (TrxR). This led to the activation of pro-apoptotic proteins like Bax and cleaved-caspase 3, confirming the compound's role in inducing apoptosis through oxidative stress mechanisms .

- Structure-Activity Relationship (SAR) : The SAR analysis indicated that modifications to the double bond and ester groups significantly influenced anti-proliferative activity. For instance, compounds with electron-withdrawing groups exhibited enhanced potency against cancer cell lines compared to their electron-donating counterparts .

Other Biological Activities

Beyond anticancer effects, derivatives of this compound have shown potential in other areas:

- Antimicrobial Activity : Some studies have reported that related indole derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Certain derivatives have been evaluated for their ability to reduce inflammation markers in vitro.

Properties

Molecular Formula |

C15H10IN3O2 |

|---|---|

Molecular Weight |

391.16 g/mol |

IUPAC Name |

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-iodobenzamide |

InChI |

InChI=1S/C15H10IN3O2/c16-11-7-3-1-5-9(11)14(20)19-18-13-10-6-2-4-8-12(10)17-15(13)21/h1-8,17,21H |

InChI Key |

LQGGTIFQZNJLHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=CC=C3I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.